Astragalin

Description

Astragalin has been reported in Persicaria muricata, Camellia sinensis, and other organisms with data available.

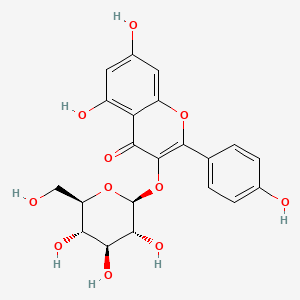

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPUKWEQWGBDDQB-QSOFNFLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017739 | |

| Record name | Astragalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astragalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

480-10-4 | |

| Record name | Astragalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astragalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astragalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTRAGALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APM8UQ3Z9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Astragalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Astragalin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037429 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Natural Provenance of Astragalin: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Botanical Sources, Quantification, and Associated Molecular Pathways of a Promising Bioactive Flavonoid

Astragalin (Kaempferol-3-O-β-D-glucoside), a naturally occurring flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. These include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects, positioning it as a molecule of interest for drug development and nutraceutical applications. This technical guide provides a comprehensive overview of the natural sources of this compound, methodologies for its quantification, and a visualization of the key signaling pathways it modulates.

Prominent Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom. It has been identified in a variety of medicinal and edible plants, with its concentration varying depending on the species, the part of the plant utilized, and the geographical origin. Below is a curated summary of notable botanical sources.

High-Content Sources

-

Cuscuta chinensis Lam. (Chinese Dodder): The seeds of this parasitic plant are a particularly rich source of this compound, containing 29–34% of the total phenolic content. This makes it a prime candidate for targeted extraction.

-

Moringa oleifera Lam. (Moringa): The leaves of the moringa tree are another significant source of this compound. Quantitative analysis has shown a high concentration of this flavonoid in its leaf extracts.

-

Astragalus membranaceus (Fisch.) Bge. (Astragalus): The root of this plant, a staple in traditional Chinese medicine, contains notable amounts of this compound.

Other Significant Botanical Sources

This compound has also been isolated from a diverse array of other plants, including but not limited to:

-

Leaves: Persimmon (Diospyros kaki), Lotus (Nelumbo nucifera), Mulberry (Morus alba), and Eucommia ulmoides.

-

Flowers: Rhododendron mucronulatum, Chinese Rose (Rosa chinensis), and Paulownia tomentosa.

-

Seeds: Green tea (Camellia sinensis).

-

Other Plant Parts: The American pokeweed (Phytolacca americana) and the fern Phegopteris connectilis. It is also found in common beans (Phaseolus vulgaris) and sea buckthorn (Hippophae rhamnoides).

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly among different plant species and even within different parts of the same plant. The following tables summarize the available quantitative data from various studies.

| Plant Species | Plant Part | This compound Content | Reference |

| Moringa oleifera | Leaf Extract | 5914.70 ± 260.36 µg/g | |

| Rhododendron mucronulatum | Flowers | 2.67 mg/g | |

| Rhododendron mucronulatum for. albiflorum | Flowers | 2.96 mg/g | |

| Nyctanthes arbor-tristis | Leaves | up to 0.25 ± 0.01% (dry weight) | |

| Justicia spicigera | Aerial Parts | 113.10 ± 15.06 mg/100 g (dry powder) | |

| Cyanthillium cinereum | Aerial Parts Extract | 245.72 ± 8.81 µg/g | |

| Cuscuta chinensis | Seeds | 29-34% of total phenolics |

Methodologies for Extraction and Quantification

The accurate quantification of this compound from complex plant matrices requires robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most commonly employed methods for this purpose.

Extraction Protocols

1. Conventional Solvent Extraction (Maceration and Soxhlet):

This is a widely used technique for the extraction of flavonoids.

-

Principle: The plant material is soaked in a solvent (e.g., ethanol, methanol) to dissolve the target compounds. Soxhlet extraction is a continuous version of this process, which allows for a more efficient extraction.

-

General Protocol:

-

The dried and powdered plant material is placed in a flask or a Soxhlet extractor.

-

An appropriate solvent (e.g., 80% ethanol) is added.

-

The mixture is either left to macerate for a specified period with occasional agitation or heated under reflux in the Soxhlet apparatus.

-

The resulting extract is filtered and concentrated under reduced pressure.

-

2. Supercritical Fluid Extraction (SFE):

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

-

Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. Its solvating power can be tuned by changing the pressure and temperature.

-

Example Protocol for Justicia spicigera:

-

Pressure: 300 bar

-

Temperature: 60°C

-

Co-solvent: 1.0 mL/min of 99.5% ethanol

-

CO2 flow rate: 5 mL/min

-

Extraction Time: 180 min

-

Quantification Protocols

1. High-Performance Liquid Chromatography (HPLC-UV):

-

Principle: This technique separates compounds based on their differential partitioning between a stationary phase (in a column) and a mobile phase. The separated compounds are then detected by a UV detector.

-

Example Protocol for Moringa oleifera leaf extract:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).

-

Detection: UV detector set at 267 nm.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from this compound standards.

-

2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

-

Principle: UPLC offers higher resolution and faster analysis times compared to HPLC. The separated compounds are then ionized and detected by a mass spectrometer, providing a high degree of sensitivity and selectivity.

-

General Workflow:

-

The plant extract is injected into the UPLC system.

-

This compound is separated on a sub-2 µm particle column.

-

The eluent is introduced into the mass spectrometer.

-

This compound is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway.

Caption: this compound's inhibition of the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli. This compound has been observed to modulate this pathway.

Caption: Modulation of the MAPK signaling cascade by this compound.

Conclusion

This compound is a ubiquitous flavonoid with significant therapeutic potential. This guide has provided a detailed overview of its primary natural sources, offering quantitative data to aid in the selection of promising candidates for extraction. The outlined experimental protocols for extraction and quantification provide a foundation for researchers to develop and validate their own methodologies. Furthermore, the visualization of the key signaling pathways modulated by this compound offers insights into its mechanisms of action at the molecular level. Further research is warranted to fully elucidate the therapeutic potential of this multifaceted natural compound.

An In-depth Technical Guide to Astragalin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Astragalin (Kaempferol-3-O-β-D-glucoside) is a naturally occurring flavonoid glycoside found in a variety of medicinal and edible plants.[1][2][3] As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids.[3] Extensive research has highlighted its broad spectrum of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anticancer properties.[1] These therapeutic effects are attributed to its ability to modulate numerous molecular targets and signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, complete with detailed experimental methodologies and visual representations of its mechanisms of action to support further research and drug development endeavors.

Chemical Structure and Identification

This compound is structurally characterized as the 3-O-glucoside of kaempferol. A β-D-glucopyranose moiety is attached to the hydroxyl group at the C3 position of the kaempferol backbone.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Synonyms | Kaempferol-3-O-glucoside, Kaempferol 3-O-β-D-glucopyranoside |

| CAS Number | 480-10-4 |

| Chemical Formula | C₂₁H₂₀O₁₁ |

| SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

| InChI Key | JPUKWEQWGBDDQB-QSOFNFLRSA-N |

Physicochemical and Spectroscopic Properties

This compound presents as a yellow solid powder. Its physicochemical properties are critical for its absorption, distribution, metabolism, and excretion (ADME) profile and for the design of suitable formulations.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 448.38 g/mol | |

| Melting Point | 223-229 °C | |

| Boiling Point | 823.2 ± 65.0 °C (Predicted) | |

| Density | 1.79 ± 0.1 g/cm³ (Predicted) | |

| pKa | 6.20 ± 0.40 (Predicted) | |

| LogP | 1.950 (Estimated) |

Solubility Data

| Solvent | Solubility | Reference |

| Water | Slightly soluble (<1 mg/mL) | |

| DMSO | ≥44.8 mg/mL; up to 90 mg/mL (200.72 mM) | |

| DMF | 30 mg/mL | |

| Ethanol | 12 mg/mL (26.76 mM) |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

| Technique | Data |

| UV-Vis Spectroscopy | The UV-Vis spectrum is used to study electronic transitions and is characteristic of the flavonoid structure. |

| Infrared (IR) Spectroscopy | IR spectroscopy helps identify functional groups based on their vibrational frequencies. |

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework, confirming the structure and stereochemistry. |

| Mass Spectrometry (MS) | MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

Biological Activities and Signaling Pathways

This compound exhibits a wide array of biological effects, primarily attributed to its anti-inflammatory and antioxidant activities. It modulates several key signaling pathways involved in cellular homeostasis and disease pathogenesis.

Anti-Inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-1β, IL-6). This is achieved primarily through the downregulation of the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), IKK phosphorylates IκBα, leading to its degradation. This releases NF-κB (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα and p65, thereby blocking NF-κB's nuclear translocation and subsequent inflammatory response.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical cascade in the inflammatory process. This compound has been demonstrated to suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli, leading to a reduction in the expression of inflammatory mediators.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging a variety of free radicals, including superoxide anions and hydroxyl radicals. It also enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). This antioxidant capacity helps protect cells from oxidative stress, a key factor in many chronic diseases.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, such as the leaves of Morus alba or the aerial parts of Chenopodium album. A general workflow involves extraction, fractionation, and chromatographic purification.

Methodology: Isolation from Chenopodium album

-

Extraction: Defat powdered aerial parts of the plant with hexane. Subsequently, extract the defatted material with ethanol using a Soxhlet apparatus.

-

Fractionation: Concentrate the ethanolic extract under reduced pressure. Partition the residue between ethyl acetate and water. The flavonoid glycosides will preferentially move to the ethyl acetate phase.

-

Column Chromatography: Concentrate the ethyl acetate fraction and apply it to a silica gel column. Elute the column with a solvent system such as ethyl acetate:methanol:water (e.g., 15:1.25:1 v/v/v).

-

Fraction Collection: Collect fractions and monitor them using Thin-Layer Chromatography (TLC), visualizing spots under UV light.

-

Purification: Combine fractions containing the target compound. Further purify using preparative TLC or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

-

Identification: Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H-NMR, MS, IR, UV) and by comparison with a certified reference standard.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to evaluate the radical scavenging activity of compounds.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of this compound in methanol. A standard antioxidant, such as Trolox or Ascorbic Acid, is used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of this compound, the standard, or methanol (as a blank).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

-

IC₅₀ Determination: Plot the scavenging percentage against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes in the dark.

-

Measure the absorbance at 540 nm.

-

-

Calculation: Quantify the nitrite concentration (a stable product of NO) using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.

Conclusion

This compound is a multifaceted flavonoid with significant therapeutic potential, underpinned by its well-documented anti-inflammatory and antioxidant properties. Its ability to modulate critical cellular signaling pathways like NF-κB and MAPK makes it a compelling candidate for the development of novel drugs targeting a range of inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the full pharmacological landscape of this compound and translate its promising bioactivities into clinical applications. Further research, including structural optimization and in-depth in vivo studies, is warranted to fully realize its therapeutic value.

References

The Biosynthesis of Astragalin: A Technical Guide for Researchers

Abstract

Astragalin (kaempferol-3-O-β-D-glucoside) is a naturally occurring flavonoid with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, from the initial phenylpropanoid pathway to the final glycosylation step. This document details the enzymatic reactions, intermediate compounds, and regulatory aspects of this pathway. Furthermore, it presents a compilation of quantitative data on key enzymes, detailed experimental protocols for the study of this pathway, and visual diagrams to facilitate a comprehensive understanding of the biosynthesis of this important secondary metabolite.

Introduction

Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant development, defense, and signaling. Among these, the flavonol this compound has garnered significant scientific interest due to its potential therapeutic applications. Understanding the biosynthetic pathway of this compound is fundamental for its targeted production through metabolic engineering in plants or microbial systems, as well as for the quality control of herbal medicines. This guide aims to provide a comprehensive technical resource for researchers working on the biosynthesis of this compound and related flavonoids.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, which is then modified to produce the aglycone kaempferol. The final step involves the glycosylation of kaempferol to yield this compound.

Phenylpropanoid Pathway: The Entry Point

The journey to this compound begins with the amino acid L-phenylalanine, which is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid. Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid into its thioester, p-coumaroyl-CoA, which serves as a key precursor for flavonoid biosynthesis.

Flavonoid Biosynthesis: Formation of the Kaempferol Aglycone

The formation of the kaempferol skeleton proceeds through the following enzymatic steps:

-

Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is the first committed step in flavonoid biosynthesis.

-

Chalcone Isomerase (CHI): Naringenin chalcone is cyclized by CHI to produce the flavanone, naringenin.

-

Flavanone 3-Hydroxylase (F3H): Naringenin is then hydroxylated at the 3-position by F3H, a 2-oxoglutarate-dependent dioxygenase, to yield dihydrokaempferol.

-

Flavonol Synthase (FLS1): Finally, FLS1, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond into the C-ring of dihydrokaempferol to form the flavonol, kaempferol.

Glycosylation: The Final Step to this compound

The biosynthesis of this compound is completed by the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-dependent Glycosyltransferase (UGT) . Several UGTs have been identified that can perform this reaction, with varying substrate specificities and efficiencies.

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis pathway is determined by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for some of the enzymes involved, as reported in the literature. It is important to note that these values can vary depending on the plant species, experimental conditions, and protein purification methods.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS)

| Plant Species | Substrate | Km (µM) | Vmax (pkat/mg) | Reference |

|---|---|---|---|---|

| Medicago sativa | p-Coumaroyl-CoA | 1.6 ± 0.2 | 1.8 ± 0.1 | [1] |

| Petunia hybrida | p-Coumaroyl-CoA | 2.1 | - |

| Arabidopsis thaliana | p-Coumaroyl-CoA | 0.8 | - | |

Table 2: Kinetic Parameters of Flavanone 3-Hydroxylase (F3H)

| Plant Species | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Petunia hybrida | Naringenin | 5.0 | |

| Malus domestica | Naringenin | 6.2 |

| Vitis vinifera | Naringenin | 3.8 | |

Table 3: Kinetic Parameters of Flavonol Synthase (FLS)

| Plant Species | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Dihydrokaempferol | 2.5 | |

| Citrus unshiu | Dihydrokaempferol | 45 |

| Zea mays | Dihydrokaempferol | 58 | |

Table 4: Kinetic Parameters of UDP-Glycosyltransferases (UGTs) for Kaempferol

| Plant Species (Enzyme) | Substrate | Km (µM) | Reference |

|---|---|---|---|

| Glycine max (UGT78K1) | Kaempferol | 12.5 | |

| Arabidopsis thaliana (UGT78D2) | Kaempferol | 8.9 |

| Vitis vinifera (VvGT1) | Kaempferol | 15.0 | |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of Enzymes from Plant Tissues

Objective: To extract active enzymes involved in the flavonoid biosynthesis pathway from plant material.

Materials:

-

Fresh or frozen plant tissue (e.g., leaves, flowers)

-

Liquid nitrogen

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5) containing 10 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, and 2% (w/v) polyvinylpyrrolidone (PVP).

-

Mortar and pestle

-

Centrifuge

Procedure:

-

Grind 1-2 g of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powder to a pre-chilled tube and add 5-10 mL of ice-cold extraction buffer.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude enzyme extract.

-

Use the crude extract immediately for enzyme assays or store at -80°C for later use.

Enzyme Activity Assays

4.2.1. Chalcone Synthase (CHS) Activity Assay

Principle: The activity of CHS is determined by measuring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA spectrophotometrically.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0)

-

Substrate solution: 50 µM p-coumaroyl-CoA and 100 µM malonyl-CoA in assay buffer.

-

Spectrophotometer

Procedure:

-

Pre-warm the spectrophotometer to 30°C.

-

In a cuvette, mix 900 µL of the substrate solution with 100 µL of the crude enzyme extract.

-

Immediately measure the increase in absorbance at 370 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the molar extinction coefficient of naringenin chalcone (ε = 29,000 M-1cm-1).

4.2.2. UDP-Glycosyltransferase (UGT) Activity Assay

Principle: The activity of UGT is determined by measuring the formation of this compound from kaempferol and UDP-glucose using HPLC.

Materials:

-

Crude enzyme extract

-

Assay Buffer: 0.1 M Tris-HCl (pH 7.5)

-

Substrate solution: 100 µM kaempferol and 1 mM UDP-glucose in assay buffer.

-

Methanol (for reaction termination)

-

HPLC system with a C18 column

Procedure:

-

In a microcentrifuge tube, mix 50 µL of the substrate solution with 50 µL of the crude enzyme extract.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of methanol.

-

Centrifuge at 12,000 x g for 10 minutes to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the amount of this compound produced.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in plant extracts or enzyme assay samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

Gradient Elution:

-

A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

Procedure:

-

Prepare a standard curve using authentic this compound standards of known concentrations.

-

Filter the plant extract or enzyme assay sample through a 0.45 µm syringe filter.

-

Inject 10-20 µL of the sample onto the HPLC column.

-

Monitor the elution at a wavelength of 265 nm or 350 nm.

-

Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the biosynthesis of this compound in a plant species.

Conclusion

The biosynthesis of this compound is a well-defined pathway involving enzymes from the general phenylpropanoid and flavonoid pathways. This technical guide provides a foundational understanding of this process, along with practical experimental protocols and quantitative data to aid researchers in their investigations. Further research into the regulatory mechanisms governing this pathway and the identification of novel, highly efficient enzymes will be crucial for the biotechnological production of this valuable bioactive compound.

References

The Antioxidant Potential of Astragalin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin (kaempferol-3-O-glucoside) is a naturally occurring flavonoid found in a variety of plants, including Astragalus membranaceus, tea, and persimmon leaves. It has garnered significant scientific interest for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects. At the core of these therapeutic potentials lies its potent antioxidant activity. This technical guide provides an in-depth analysis of the antioxidant properties of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Antioxidant Activity: Quantitative Analysis

The antioxidant capacity of this compound and its derivatives has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant potential, with lower values indicating higher efficacy. The following tables summarize the available quantitative data.

Table 1: In Vitro Antioxidant Activity of this compound

| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| DPPH Radical Scavenging | 1.1 | ~2.45 | |

| ABTS Radical Scavenging | 1.1 | ~2.45 | |

| Superoxide Radical Scavenging | >100 | >223 | |

| Ferric Reducing Antioxidant Power (FRAP) | 4.0 | ~8.92 |

Table 2: Comparative In Vitro Antioxidant Activity of this compound and its Derivatives

| Compound | Assay | IC50 Value (µM) | Reference |

| This compound | DPPH Radical Scavenging | >100 | |

| ABTS Radical Scavenging | >100 | ||

| Superoxide Radical Scavenging | >100 | ||

| Tiliroside (Kaempferol-3-O-(6"-O-p-coumaroyl)-glucoside) | DPPH Radical Scavenging | 27.8 | |

| ABTS Radical Scavenging | 15.4 | ||

| Superoxide Radical Scavenging | 18.2 | ||

| Kaempferol (Aglycone) | DPPH Radical Scavenging | 3.70 ± 0.15 (µg/mL) | |

| ABTS Radical Scavenging | 3.70 ± 0.15 (µg/mL) |

Molecular Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, primarily by modulating key signaling pathways involved in the cellular stress response.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the antioxidant defense system. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1). This compound has been shown to activate this pathway, leading to an increased expression of HO-1 and other antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), thereby enhancing the cellular antioxidant capacity and reducing reactive oxygen species (ROS)-induced damage.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory and pro-oxidant genes. This compound has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This inhibitory effect contributes to its antioxidant and anti-inflammatory properties.

Experimental Protocols

This section provides detailed methodologies for the key in vitro antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare a stock solution of this compound or its derivative in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

-

Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound or its derivative and make serial dilutions.

-

Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL) and mix thoroughly.

-

Incubation: Incubate at room temperature for a defined period (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe within cells. The oxidation of DCFH-DA is induced by peroxyl radicals.

Procedure:

-

Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate with a clear bottom and culture until confluent.

-

Loading of Probe and Sample: Remove the culture medium and wash the cells with PBS. Treat the cells with a solution containing DCFH-DA and the this compound/derivative sample for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells with PBS and add a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence at an

Astragalin's Modulation of the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin, a naturally occurring flavonoid (kaempferol-3-O-β-D-glucoside), has garnered significant attention within the scientific community for its potent anti-inflammatory properties.[1][2] Found in various medicinal plants such as Rosa agrestis and persimmon leaves, this compound exerts its effects through multiple molecular mechanisms, with the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway being a pivotal aspect of its anti-inflammatory action.[1][3][4] This technical guide provides an in-depth analysis of this compound's role in modulating the NF-κB pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This event unmasks the nuclear localization signal on NF-κB, allowing its p65 subunit to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

This compound has been shown to effectively interrupt this cascade, thereby mitigating the inflammatory response. This guide will explore the specific molecular targets of this compound within the NF-κB pathway and the experimental evidence supporting these findings.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of NF-κB pathway activation and downstream inflammatory responses, as documented in various in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on NF-κB Signaling and Inflammatory Mediators

| Cell Line | Stimulant | This compound Concentration | Target | Effect | Reference |

| HCT-116 & HT-29 | TNF-α (10 ng/mL) | 10, 50 µM | IκBα Phosphorylation | Dose-dependent inhibition | |

| HCT-116 & HT-29 | TNF-α (10 ng/mL) | 10, 50 µM | IL-6 mRNA Expression | Dose-dependent suppression | |

| HCT-116 & HT-29 | TNF-α (10 ng/mL) | 10, 50 µM | IL-8 mRNA Expression | Dose-dependent suppression | |

| J774A.1 Macrophages | LPS | Not specified | iNOS, COX-2 Expression | Significant reduction | |

| J774A.1 Macrophages | LPS | Not specified | NO Production | Significant reduction | |

| HCT116 | TNF-α (20 ng/mL) | 80 µg/mL | p-IκBα, p-NF-κB p65 | Inhibition | |

| HCT116 | - | 20, 40, 80 µg/mL | TNF-α, IL-6 Secretion | Significant reduction |

Table 2: In Vivo Effects of this compound on NF-κB Signaling and Inflammation

| Animal Model | Condition | This compound Dosage | Target | Effect | Reference |

| Murine Colitis (DSS-induced) | Colitis | Not specified | Phosphorylated IκBα | Reduction in colon mucosa | |

| Murine Colitis (DSS-induced) | Colitis | Not specified | IL-6, IL-8, TNF-α mRNA | Dose-dependent reduction in colon mucosa | |

| Murine Mastitis (LPS-induced) | Mastitis | Not specified | IκBα degradation & phosphorylation | Inhibition | |

| Murine Mastitis (LPS-induced) | Mastitis | Not specified | p65 nuclear translocation | Inhibition | |

| Murine Mastitis (LPS-induced) | Mastitis | Not specified | TNF-α, IL-6, IL-1β expression | Dose-dependent reduction | |

| Colon Cancer Xenograft (Nude mice) | Cancer | 25, 50, 75 mg/kg | p-NF-κB, p-NF-κB P65 | Decreased expression in tumor tissues |

Core Signaling Pathway and Experimental Workflow

To visually elucidate the mechanism of action and the methodologies used for its investigation, the following diagrams are provided.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: Workflow for studying this compound's effect on NF-κB.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the effects of this compound on the NF-κB signaling pathway. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.

Western Blot Analysis for IκBα and p65 Phosphorylation and Degradation

This protocol is designed to assess the protein levels of total and phosphorylated IκBα and the p65 subunit of NF-κB.

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCT-116, HT-29, or J774A.1 macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50 µM or 20, 40, 80 µg/mL) for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10-20 ng/mL) or LPS (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for phosphorylation events).

-

Include appropriate controls: untreated cells, cells treated with stimulant alone, and cells treated with this compound alone.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein extract. For nuclear translocation studies, use a commercial nuclear and cytoplasmic extraction kit.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (10-12% gel) and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band densities using image analysis software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is then calculated.

-

Real-Time Reverse Transcription PCR (RT-PCR) for Pro-inflammatory Cytokine mRNA Expression

This method quantifies the mRNA levels of NF-κB target genes.

-

Cell Treatment and RNA Extraction:

-

Follow the cell culture and treatment protocol as described for Western blotting. The stimulation time may need to be extended (e.g., 4-6 hours) to allow for sufficient mRNA transcription.

-

Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

-

Reverse Transcription and Real-Time PCR:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

Perform real-time PCR using a qPCR instrument with SYBR Green or a probe-based assay.

-

Use specific primers for the target genes (e.g., IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

The relative gene expression can be calculated using the 2-ΔΔCt method.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity

EMSA is used to detect the binding of NF-κB in nuclear extracts to a specific DNA probe.

-

Nuclear Extract Preparation:

-

Follow the cell culture and treatment protocol.

-

Prepare nuclear extracts using a commercial nuclear extraction kit.

-

-

EMSA Procedure:

-

Synthesize and label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin or a radioactive isotope.

-

Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer for 20-30 minutes at room temperature.

-

For competition assays, add an excess of unlabeled probe to a parallel reaction to confirm specificity.

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent or autoradiographic method. A decrease in the shifted band in this compound-treated samples indicates reduced NF-κB DNA binding activity.

-

Conclusion

The collective evidence strongly supports the role of this compound as a potent inhibitor of the NF-κB signaling pathway. Its ability to suppress the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation and DNA binding of NF-κB, positions it as a promising therapeutic candidate for a variety of inflammatory conditions. The methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel anti-inflammatory compounds targeting the NF-κB pathway. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in human diseases.

References

- 1. This compound Inhibits Nuclear Factor-κB Signaling in Human Colonic Epithelial Cells and Attenuates Experimental Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Bioactive Phytochemical with Potential Therapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gutnliver.org [gutnliver.org]

- 4. Inhibitory effect of this compound on expression of lipopolysaccharide-induced inflammatory mediators through NF-κB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Astragalin on the MAPK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalin (kaempferol-3-O-glucoside) is a naturally occurring flavonoid found in a variety of plants and traditional medicines.[1][2][3] It has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.[1][2] A key mechanism underlying these effects is its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides an in-depth analysis of the effects of this compound on the MAPK pathway, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.

The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The cascade is typically composed of three sequentially activated kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound has been shown to exert its effects by inhibiting the phosphorylation and activation of key components of the MAPK cascade.

Data Presentation: Quantitative Effects of this compound on MAPK Signaling

The following tables summarize the quantitative data on the inhibitory effects of this compound on various components of the MAPK signaling pathway, as reported in the scientific literature.

Table 1: Effect of this compound on MAPK Phosphorylation

| Cell Type | Stimulus | This compound Concentration | Target Protein | Observed Effect | Reference |

| Microglia | LPS | 5 µg/mL | p-Akt | Inhibition | |

| 10 µg/mL | p-Akt | Inhibition | |||

| 5 µg/mL | p-p38 | Significant Inhibition | |||

| 10 µg/mL | p-p38 | Significant Inhibition | |||

| 5 µg/mL | p-Erk | Significant Inhibition | |||

| 10 µg/mL | p-Erk | Significant Inhibition | |||

| 5 µg/mL | p-JNK | Significant Inhibition | |||

| 10 µg/mL | p-JNK | Significant Inhibition | |||

| A549 cells | Thrombin | 20 µM | p-p38 | Inhibition | |

| 20 µM | p-JNK | Inhibition | |||

| 20 µM | p-ERK | Inhibition | |||

| Knee Osteoarthritis Mice Cartilage | p-JNK/JNK ratio | Reduction | |||

| p-p38/p38 ratio | Reduction | ||||

| Primary Endometrial Epithelial Cells and Mouse Uterine Tissue | Leptospira | p-p38 | Inhibition | ||

| p-JNK | Inhibition | ||||

| p-ERK | Inhibition | ||||

| Inflammatory Osteolysis Mouse Model | RANKL | p-ERK | Inhibition | ||

| p-JNK | Inhibition | ||||

| p-p38 | Inhibition |

Table 2: Effect of this compound on Downstream Inflammatory Mediators

| Cell Type | Stimulus | This compound Concentration | Mediator | Observed Effect | Reference |

| Microglia | LPS | 2.5 - 10.0 µg/mL | Nitric Oxide (NO) | Dose-dependent inhibition | |

| LPS | 2.5 - 10.0 µg/mL | iNOS (mRNA and protein) | Inhibition | ||

| LPS | TNF-α | Significant Inhibition | |||

| LPS | IL-1β | Significant Inhibition |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effect of this compound on the MAPK signaling cascade.

Cell Culture and Lysis for MAPK Signaling Analysis

This protocol is a general guideline for preparing cell lysates for subsequent analysis by Western blotting or kinase assays.

Materials:

-

Cultured cells (e.g., A549, Microglia)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Refrigerated microcentrifuge

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture dishes or plates and grow to the desired confluency (typically 70-80%). Treat the cells with this compound at various concentrations for the desired duration. Include appropriate vehicle and positive/negative controls.

-

Cell Harvesting (Adherent Cells):

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors (e.g., 100 µL for a 60 mm dish).

-

Scrape the cells off the dish using a pre-chilled cell scraper.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Cell Harvesting (Suspension Cells):

-

Transfer the cell suspension to a centrifuge tube.

-

Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer with inhibitors.

-

-

Lysis and Clarification:

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

For complete lysis and to shear DNA, sonicate the lysate on ice.

-

Clarify the lysate by centrifugation at ≥10,000 x g for 10-20 minutes at 4°C.

-

-

Protein Quantification:

-

Transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

-

-

Storage: Store the lysates at -80°C for future use.

Western Blot Analysis of MAPK Phosphorylation

This protocol details the steps for detecting the phosphorylation status of ERK, JNK, and p38 following this compound treatment.

Materials:

-

Protein lysates (prepared as described above)

-

Laemmli sample buffer (4x or 6x)

-

SDS-PAGE gels

-

Electrophoresis apparatus and power supply

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Transfer apparatus (wet or semi-dry)

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of ERK, JNK, and p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. This step prevents non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

-

Stripping and Reprobing: To detect total protein levels, the membrane can be stripped of the bound antibodies and reprobed with an antibody against the total form of the protein of interest (e.g., anti-p38). This allows for normalization of the phosphorylated protein signal to the total protein amount.

In Vitro Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on MAPK activity.

Materials:

-

Recombinant active MAPK enzyme (e.g., ERK2, JNK1, p38α)

-

Specific substrate for the kinase (e.g., Elk-1 for ERK, c-Jun for JNK, ATF2 for p38)

-

Kinase assay buffer

-

ATP (radioactive [γ-³²P]ATP or non-radioactive for ELISA-based assays)

-

This compound at various concentrations

-

Positive and negative controls

-

Microtiter plates

-

Phospho-specific antibodies (for ELISA-based assays)

-

Detection reagents (e.g., HRP-conjugated secondary antibody and substrate for ELISA)

Procedure (ELISA-based):

-

Substrate Coating: Coat a microtiter plate with the specific substrate for the kinase of interest and incubate overnight.

-

Blocking: Wash the plate and block the wells to prevent non-specific binding.

-

Kinase Reaction:

-

Add the kinase reaction mixture to each well, containing the kinase assay buffer, recombinant active kinase, and ATP.

-

Add this compound at different concentrations to the respective wells. Include a vehicle control.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

-

Detection of Phosphorylation:

-

Wash the wells to remove the reaction mixture.

-

Add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 1-2 hours at room temperature.

-

Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

-

Signal Development and Measurement:

-

Wash the wells and add a colorimetric substrate (e.g., TMB).

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of kinase activity by this compound at each concentration compared to the vehicle control. Determine the IC50 value if possible.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to visualize the MAPK signaling cascade and a typical experimental workflow.

Caption: The MAPK signaling cascade and points of inhibition by this compound.

Caption: A typical workflow for Western blot analysis of MAPK phosphorylation.

Conclusion

This compound demonstrates significant inhibitory effects on the MAPK signaling cascade, particularly by reducing the phosphorylation of ERK, JNK, and p38. This modulation of MAPK signaling is a key mechanism underlying its observed anti-inflammatory, neuroprotective, and anti-cancer activities. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and to develop novel therapeutics targeting the MAPK pathway. Further research is warranted to fully elucidate the precise molecular interactions between this compound and the components of the MAPK cascade and to translate these preclinical findings into clinical applications.

References

- 1. This compound: A Bioactive Phytochemical with Potential Therapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a food-origin flavonoid with therapeutic effect for multiple diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound: a food-origin flavonoid with therapeutic effect for multiple diseases [frontiersin.org]

Cardioprotective Benefits of Astragalin Supplementation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Astragalin (Kaempferol-3-O-glucoside), a naturally occurring flavonoid, has demonstrated significant potential as a cardioprotective agent in a variety of preclinical models.[1] This technical guide synthesizes the existing scientific literature on the mechanisms through which this compound exerts its beneficial effects on the heart, with a focus on its anti-inflammatory, antioxidant, and anti-apoptotic properties. We provide an in-depth review of the key signaling pathways modulated by this compound, detailed experimental protocols for investigating its efficacy, and a compilation of quantitative data from pivotal studies. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel cardiovascular therapies.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. The pathological processes underlying many of these conditions, such as myocardial infarction, drug-induced cardiotoxicity, and cardiac hypertrophy, involve complex cascades of oxidative stress, inflammation, and apoptosis.[1] this compound, a flavonoid found in various medicinal plants, has emerged as a promising therapeutic candidate due to its multifaceted pharmacological activities.[1] Preclinical evidence strongly suggests that this compound can mitigate cardiac injury and preserve heart function through the modulation of critical cellular signaling pathways. This guide will explore these mechanisms in detail.

Mechanisms of Cardioprotection

This compound's cardioprotective effects are primarily attributed to its ability to counteract oxidative stress, inflammation, and apoptosis.

Antioxidant Effects

This compound has been shown to bolster the endogenous antioxidant defense system of cardiomyocytes. In models of myocardial ischemia/reperfusion (I/R) injury, pretreatment with this compound significantly increased the activity of superoxide dismutase (SOD) and the ratio of reduced to oxidized glutathione (GSH/GSSG).[1] Concurrently, it reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and intracellular reactive oxygen species (ROS).[1]

Anti-inflammatory Effects

Chronic inflammation is a key contributor to cardiovascular disease. This compound demonstrates potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Studies have shown that in the context of cardiac I/R injury, this compound supplementation leads to a significant reduction in the myocardial levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This effect is largely mediated by the inhibition of the NF-κB signaling pathway.

Anti-apoptotic Effects

Apoptosis, or programmed cell death, plays a crucial role in the loss of cardiomyocytes following cardiac injury. This compound has been found to inhibit apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, it upregulates the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby increasing the Bcl-2/Bax ratio and preventing the activation of caspases that execute cell death.

Key Signaling Pathways Modulated by this compound

The cardioprotective effects of this compound are orchestrated through its influence on several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and is central to cardioprotection. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins and modulate other downstream targets to enhance cardiomyocyte survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological cardiac conditions, NF-κB is often activated, leading to the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing the degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm and blocks its translocation to the nucleus, thereby suppressing the expression of inflammatory cytokines like TNF-α and IL-6.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for cardioprotective strategies. Cellular stress leads to a disbalance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, causing mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which activates caspase-9 and the executioner caspase-3, leading to cell death. This compound shifts this balance by increasing Bcl-2 and decreasing Bax expression, thereby preventing MOMP and subsequent caspase activation.

Quantitative Data on Cardioprotective Effects

The efficacy of this compound has been quantified in several preclinical models of cardiac injury. The following tables summarize key findings.

Table 1: Effects of this compound on Myocardial Ischemia/Reperfusion (I/R) Injury

| Parameter | Control Group | I/R Group | I/R + this compound (10 µmol/L) | Reference |

| Infarct Size (%) | N/A | 52.78 ± 3.98 | 23.67 ± 1.98 | |

| LDH Release (U/L) | Baseline | Significantly Increased | Significantly Reduced | |

| CK Release (U/L) | Baseline | Significantly Increased | Significantly Reduced | |

| MDA Level | Baseline | Significantly Increased | Significantly Decreased | |

| SOD Activity | Baseline | Significantly Decreased | Significantly Increased | |

| TNF-α (pg/mL) | ~80 | 233.71 ± 16.98 | 101.45 ± 7.04 | |

| IL-6 (pg/mL) | ~70 | 107.70 ± 4.15 | 78.94 ± 4.73 | |

| Bax/Bcl-2 Ratio | Baseline | Significantly Increased | Significantly Decreased |

Table 2: Effects of Astragaloside IV on Doxorubicin (DOX)-Induced Cardiotoxicity

| Parameter | Control Group | DOX Group | DOX + Astragaloside IV | Reference |

| Left Ventricular Ejection Fraction (LVEF) | Normal | Significantly Decreased | Significantly Improved | |

| Cardiac Fibrosis | Minimal | Significantly Increased | Significantly Reduced | |

| Cardiomyocyte Apoptosis | Minimal | Significantly Increased | Significantly Reduced | |

| NADPH Oxidase (NOX2/NOX4) Expression | Baseline | Significantly Increased | Significantly Reduced |

Note: Some studies utilize Astragaloside IV, a major active component of Astragalus membranaceus, which may have overlapping but distinct properties from this compound.

Table 3: Effects of Astragaloside IV on Pressure Overload-Induced Cardiac Hypertrophy

| Parameter | Sham Group | Aortic Banding (AB) Group | AB + Astragaloside IV | Reference |

| Heart Weight/Body Weight Ratio | Normal | Significantly Increased | Significantly Reduced | |

| ANP mRNA Expression | Baseline | Significantly Increased | Significantly Reduced | |

| BNP mRNA Expression | Baseline | Significantly Increased | Significantly Reduced | |

| Collagen Accumulation (Fibrosis) | Minimal | Significantly Increased | Significantly Reduced |

Experimental Protocols

Myocardial Ischemia/Reperfusion (I/R) Injury Model (Langendorff)

-

Animal Model: Adult male Sprague-Dawley rats are utilized.

-

Heart Isolation: Rats are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit (K-H) buffer at a constant pressure.

-

Stabilization: Hearts are allowed to stabilize for a period of 20 minutes.

-

Pretreatment: The this compound group is perfused with K-H buffer containing this compound (e.g., 5, 10, or 20 µmol/L) for 10 minutes. The control and I/R groups receive K-H buffer alone.

-

Global Ischemia: Perfusion is stopped for 15 minutes to induce global ischemia.

-

Reperfusion: Perfusion is restored for 45 minutes.

-

Data Collection: Hemodynamic parameters (LVDP, ±dp/dtmax) are continuously monitored. Coronary effluent is collected to measure LDH and CK release. At the end of the experiment, heart tissue is collected for TTC staining (infarct size), TUNEL assay (apoptosis), ELISA (cytokines), and Western blot analysis (signaling proteins).

Doxorubicin (DOX)-Induced Cardiotoxicity Model

-

Animal Model: Male Wistar or C57BL/6J mice are commonly used.

-

DOX Administration: DOX is administered via intraperitoneal (i.p.) injection. A common protocol involves multiple injections to achieve a cumulative dose (e.g., 2.5 mg/kg weekly for 6 weeks, or a total cumulative dose of 15-20 mg/kg).

-

This compound/Astragaloside IV Treatment: The treatment group receives this compound or Astragaloside IV, typically via oral gavage or i.p. injection, either as a pretreatment or concurrently with DOX administration.

-

Monitoring: Body weight and general health are monitored throughout the study.

-

Functional Assessment: At the end of the study period, cardiac function is assessed non-invasively using echocardiography to measure LVEF and fractional shortening (FS).

-

Terminal Analysis: Animals are euthanized, and blood is collected for cardiac biomarker analysis (e.g., troponin). Hearts are harvested for histopathological analysis (H&E for morphology, Masson's trichrome for fibrosis), and molecular analysis (Western blot, qPCR).

Pressure Overload-Induced Cardiac Hypertrophy Model (Aortic Banding)

-

Animal Model: Male C57BL/6J mice are frequently used.

-

Surgical Procedure: Mice are anesthetized, and a thoracotomy is performed to expose the aortic arch. A suture is tied around the transverse aorta between the innominate and left common carotid arteries to create a constriction (transverse aortic constriction, TAC). Sham-operated animals undergo the same procedure without the aortic constriction.

-

This compound/Astragaloside IV Treatment: Treatment is typically administered daily via oral gavage starting from the day of surgery for a period of several weeks.

-

Functional Assessment: Echocardiography is performed at baseline and at the end of the study to assess cardiac dimensions, wall thickness, and systolic function.

-

Terminal Analysis: After the treatment period (e.g., 4 weeks), mice are euthanized. Hearts are excised, weighed (to determine the heart weight to body weight ratio), and processed for histology (e.g., wheat germ agglutinin staining for cardiomyocyte size), and molecular analysis for hypertrophic markers (ANP, BNP) and fibrotic markers.

Experimental Workflow Visualization